![molecular formula C22H30O8 B14647331 4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate CAS No. 52998-85-3](/img/structure/B14647331.png)
4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phorbol 13-acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: The core structure of the compound is synthesized through a series of cyclization reactions.
Functional group modifications: Hydroxyl groups and other functional groups are introduced through selective oxidation and reduction reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester
Industrial Production Methods
Industrial production of phorbol 13-acetate is less common due to its complex structure and the need for precise reaction conditions. it can be produced in specialized laboratories using advanced organic synthesis techniques .
化学反応の分析
Types of Reactions
Phorbol 13-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Acetylation reagents: Acetic anhydride (Ac₂O), pyridine (C₅H₅N)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can produce alcohols .
科学的研究の応用
Phorbol 13-acetate is widely used in scientific research due to its ability to activate protein kinase C (PKC). This makes it a valuable tool for studying:
Signal transduction pathways: Understanding how cells respond to external signals.
Cancer research: Investigating the role of PKC in tumor promotion and progression.
Neurobiology: Studying the effects of PKC activation on neuronal function and development
作用機序
Phorbol 13-acetate exerts its effects by binding to and activating protein kinase C (PKC). This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular processes. The compound’s ability to activate PKC is due to its structural similarity to diacylglycerol (DAG), a natural activator of PKC .
類似化合物との比較
Phorbol 13-acetate is part of a larger family of phorbol esters, which include:
Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator used in research.
Phorbol 12,13-diacetate: Similar in structure but with different biological activities.
Ingenol 3-angelate: A related diterpenoid with distinct pharmacological properties
Phorbol 13-acetate is unique due to its specific structure and the resulting biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
52998-85-3 |
|---|---|
分子式 |
C22H30O8 |
分子量 |
422.5 g/mol |
IUPAC名 |
[1,6,14-trihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-5-15-20(28,17(10)26)7-13(8-23)6-14-16-19(4,9-24)22(16,30-12(3)25)18(27)11(2)21(14,15)29/h5-6,11,14-16,18,23-24,27-29H,7-9H2,1-4H3 |
InChIキー |
ZDRYTMIJYWULNF-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2(C(C2(C)CO)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
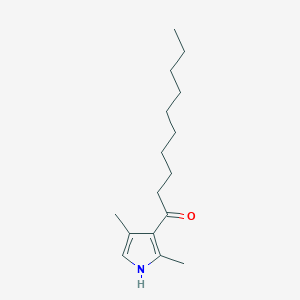
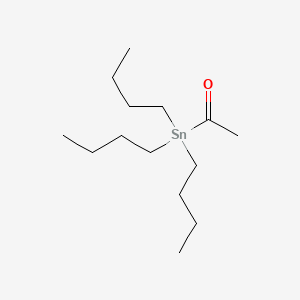
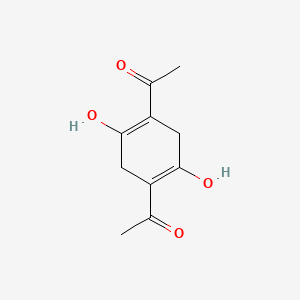
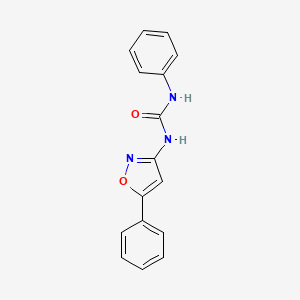
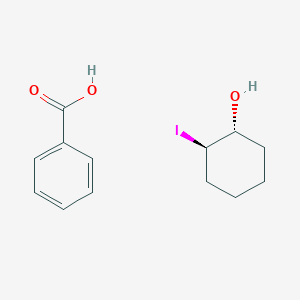
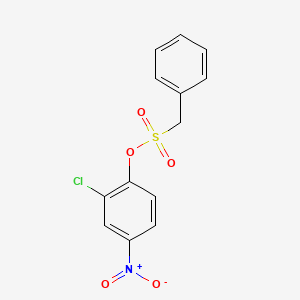

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
